molecular formula C10H12N2O3 B8310649 8-amino-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide

8-amino-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide

Cat. No. B8310649
M. Wt: 208.21 g/mol
InChI Key: BKOZIDIPLZMUIP-UHFFFAOYSA-N
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Patent
US08809331B2

Procedure details

A 50-mL round bottom flash was charged with 8-amino-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid (200 mg, 1.025 mmol), methylamine hydrochloride (138 mg, 2.05 mmol), HATU (467 mg, 1.23 mmol), TEA (0.5 mL), and DMF (5.0 mL). The reaction mixture was stirred at room temperature for 15 h. It was then purified by reverse-phase Combi-Flash eluting with 0.1% NH4HCO3 in water/CH3CN to afford the title compound as red oil (250 mg, 88%). LCMS: ESI (3 minute run), m/z=209.1 [M+1]+; Retention time: 1.53 minute.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
138 mg
Type
reactant
Reaction Step One
Name
Quantity
467 mg
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
88%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]2[O:8][CH2:9][CH2:10][O:11][C:6]=2[C:5]([C:12]([OH:14])=O)=[CH:4][CH:3]=1.Cl.CN.[CH3:18][N:19](C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F>CN(C=O)C>[NH2:1][C:2]1[C:7]2[O:8][CH2:9][CH2:10][O:11][C:6]=2[C:5]([C:12]([NH:19][CH3:18])=[O:14])=[CH:4][CH:3]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
NC1=CC=C(C2=C1OCCO2)C(=O)O
Name
Quantity
138 mg
Type
reactant
Smiles
Cl.CN
Name
Quantity
467 mg
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
Name
TEA
Quantity
0.5 mL
Type
reactant
Smiles
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 15 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
It was then purified by reverse-phase Combi-Flash
WASH
Type
WASH
Details
eluting with 0.1% NH4HCO3 in water/CH3CN

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
NC1=CC=C(C2=C1OCCO2)C(=O)NC
Measurements
Type Value Analysis
AMOUNT: MASS 250 mg
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 117.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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